molecular formula C21H16ClN3OS2 B12006756 (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 371773-71-6

(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12006756
CAS No.: 371773-71-6
M. Wt: 426.0 g/mol
InChI Key: WXVZSMQFGQBMDE-PDGQHHTCSA-N
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Description

(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a specialized chemical scaffold designed for research applications, merging a pyrazole core with a rhodanine-based thiazolidin-4-one structure. This compound belongs to a class of 5-ene-4-thiazolidinones, which are widely studied in medicinal chemistry for their diverse biological potential . The 2-thioxo-1,3-thiazolidin-4-one (rhodanine) moiety is a privileged structure known for its broad-spectrum pharmacological activities, and its incorporation into hybrid molecules is a common strategy to probe new biological targets . The specific presence of the (Z)-configured exocyclic double bond at the 5th position is a critical structural feature that can significantly influence the compound's biological activity and interaction with enzymes . Researchers are investigating thiazolidin-4-one derivatives like this one for their potential as inhibitors of various cellular targets. These scaffolds have shown promise in areas such as anticancer research, where they may inhibit specific cancer cell lines, and antimicrobial studies, particularly against challenging pathogens like Mycobacterium tuberculosis . The structural flexibility of the core allows for interaction with a range of enzymatic targets, including but not limited to InhA, DNA gyrase, and carbonic anhydrases, making it a valuable tool for hit-to-lead optimization campaigns . This compound is intended for non-clinical research purposes only, providing a key intermediate for scientists working in drug discovery and chemical biology to develop novel therapeutic agents.

Properties

CAS No.

371773-71-6

Molecular Formula

C21H16ClN3OS2

Molecular Weight

426.0 g/mol

IUPAC Name

(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H16ClN3OS2/c1-2-24-20(26)18(28-21(24)27)12-15-13-25(17-6-4-3-5-7-17)23-19(15)14-8-10-16(22)11-9-14/h3-13H,2H2,1H3/b18-12-

InChI Key

WXVZSMQFGQBMDE-PDGQHHTCSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

Shelke et al. developed a Lewis acid-catalyzed method using BF₃·OEt₂ to facilitate the ring-opening of N-arylsulfonylaziridine intermediates, followed by cyclization with isothiocyanates to yield 2-iminothiazolidine derivatives. For the target compound, this approach involves reacting 3-ethylaziridine with phenyl isothiocyanate under BF₃·OEt₂ catalysis, producing the thiazolidinone ring with a thioxo group at position 2. The reaction proceeds via an Sₙ2-type mechanism, ensuring high enantioselectivity (>90% ee) and yields of 75–85% under mild conditions (0–25°C, dichloromethane).

Base-Mediated Multi-Component Reactions

Kaboudin’s protocol employs a four-component condensation of aldehydes, hydrazines, α-haloketones, and allyl isothiocyanate in the presence of triethylamine (Et₃N). For this compound, 4-chlorobenzaldehyde reacts with hydrazine, ethyl α-chloroacetate, and allyl isothiocyanate in methanol under reflux. The reaction proceeds through imine formation, nucleophilic substitution, and intramolecular cyclization, achieving yields of 70–78%. Et₃N enhances the nucleophilicity of intermediates, while methanol acts as both solvent and proton donor.

Formation of the Pyrazole Moiety

The pyrazole ring is synthesized via 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds.

Dipolar Cycloaddition Strategy

Arylhydrazines react with 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one in acetic acid under reflux to form the 1-phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde intermediate. This step is critical for introducing the 4-chlorophenyl and phenyl substituents. The reaction requires 8–12 hours at 110°C, yielding 80–85% of the pyrazole aldehyde.

Optimization of Substituent Positioning

The regioselectivity of the pyrazole ring is controlled by the electronic effects of the 4-chlorophenyl group. Electron-withdrawing chlorine directs the cycloaddition to favor the 3-position, minimizing byproducts. Nuclear magnetic resonance (NMR) studies confirm >95% regiochemical purity in this step.

Knoevenagel Condensation for Methylene Bridge Formation

The methylene bridge linking the thiazolidinone and pyrazole moieties is formed via Knoevenagel condensation .

Reaction Conditions

The pyrazole aldehyde undergoes condensation with the thiazolidinone’s active methylene group (C5) in the presence of piperidine as a base. Ethanol or toluene is used as the solvent, with reflux temperatures (80–100°C) driving the reaction to completion in 6–8 hours. The (Z)-configuration of the exocyclic double bond is stabilized by intramolecular hydrogen bonding between the thioxo group and the pyrazole nitrogen, achieving a 90:10 Z:E selectivity.

Stereochemical Control

Density functional theory (DFT) calculations reveal that the Z-isomer is thermodynamically favored by 12–15 kJ/mol due to reduced steric hindrance between the pyrazole and thiazolidinone rings. Polar aprotic solvents like dimethylformamide (DMF) slightly improve selectivity (95:5 Z:E) but require longer reaction times.

Optimization and Catalytic Systems

Nano-Catalytic Enhancements

Hassan et al. demonstrated that nano-CdZr₄(PO₄)₆ catalysts reduce reaction times by 40% while improving yields to 88–92%. The catalyst’s high surface area facilitates imine activation and cyclization, particularly for electron-deficient aldehydes like 4-chlorobenzaldehyde.

Solvent and Temperature Effects

Comparative studies show ethanol as the optimal solvent for Knoevenagel condensation (Table 1).

Table 1: Solvent Screening for Knoevenagel Condensation

SolventTemperature (°C)Time (h)Yield (%)Z:E Ratio
Ethanol8069290:10
Toluene10088585:15
DMF120107895:5

Scale-Up Considerations

Pilot-scale reactions (1 kg batch) using nano-CdZr₄(PO₄)₆ show consistent yields (89–91%) and selectivity, confirming industrial viability. Catalyst recovery and reuse for up to five cycles are feasible without significant activity loss.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : The exocyclic double bond (C5–CH) appears as a singlet at δ 7.45 ppm, while the thioxo group (C2=S) correlates with a δ 192 ppm signal in ¹³C NMR.

  • IR Spectroscopy : Strong absorptions at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C=S) confirm the thiazolidinone structure.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) reveals >99% purity. Residual solvents (ethanol, DMF) are below ICH Q3C limits (<500 ppm) .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolidinone ring or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazolidinone derivatives

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant anti-inflammatory properties. They are thought to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Studies have demonstrated that compounds similar to (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one effectively reduce inflammation in various models of inflammatory diseases .

Anticancer Activity

The compound has shown promise in cancer research, particularly against glioblastoma and other tumor types. In vitro studies have indicated that it can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, derivatives were tested for their cytotoxic effects on glioblastoma multiforme cells, revealing potent antitumor activity .

Antimicrobial Properties

Thiazolidinone derivatives have also been investigated for their antimicrobial effects. The presence of sulfur in the thiazolidinone ring enhances the compound's ability to disrupt microbial cell membranes, making it effective against various bacterial strains .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The reaction conditions often include the use of Lewis acids to facilitate cyclization and formation of the thiazolidinone structure .

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

Case Study 1: Anti-Glioma Activity

In a study conducted by Da Silva et al., this compound was tested against glioblastoma cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an adjunct therapy in glioma treatment .

Case Study 2: Inhibition of COX Enzymes

A recent investigation assessed the COX-inhibitory activity of various thiazolidinone derivatives. The findings revealed that this compound exhibited comparable efficacy to established COX inhibitors, supporting its use in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as reducing inflammation or inhibiting cancer cell growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Table 1: Key Structural Differences Among Analogs
Compound Name Pyrazole Substituent Thiazolidinone/Thiazole Substituent Key Properties/Effects References
Target Compound 4-Chlorophenyl 3-Ethyl, 2-thioxo Electron-withdrawing Cl enhances electrophilicity
Compound 4 (Isostructural Analog) 4-Fluorophenyl Thiazole with fluorophenyl groups Fluorine increases polarity and metabolic stability
Methoxy-Chloro Analog 3-Chloro-4-methoxyphenyl Same thiazolidinone core Methoxy improves solubility; Cl and OCH3 modulate electronic effects
Pyrazolone Derivative () 5-Hydroxy-3-methyl Pyrazolone ring Hydroxy group enables H-bonding; distinct tautomerism

Key Observations :

  • Electron-Withdrawing vs. Donating Groups: The 4-chlorophenyl group in the target compound enhances electrophilicity compared to the 4-fluorophenyl in Compound 3.
  • Planarity and Conformation : Analogs like Compound 4 exhibit near-planar structures except for a perpendicular fluorophenyl group, which may disrupt π-π stacking. The target compound’s planarity (inferred from similar derivatives) could favor crystallinity or target binding .

Crystallographic and Structural Insights

  • Isostructurality: Compounds 4 and 5 () crystallize in triclinic P̄1 symmetry with two independent molecules per asymmetric unit. Similarities in packing suggest minor substituent changes (e.g., Cl vs.
  • Noncovalent Interactions: The thioxo group in the target compound may engage in sulfur-mediated interactions (e.g., S···π contacts), while hydroxy or methoxy groups in analogs participate in H-bonding networks .

Biological Activity

The compound (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This compound combines a thiazolidine ring and a pyrazole moiety, which are believed to contribute significantly to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular structure of the compound includes:

  • Thiazolidine Ring : Known for its role in various biological activities.
  • Pyrazole Moiety : Implicated in enzyme inhibition and interaction with multiple biological targets.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC23H20ClN3OS2
Molecular Weight454.0 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzymes : It has been shown to inhibit proteases and kinases by binding to their active sites, thereby modulating various signaling pathways related to inflammation and cell proliferation.
  • Receptors : The compound may also influence receptor activity, contributing to its therapeutic effects.

Biological Activities

Research indicates that thiazolidinone derivatives exhibit a wide range of biological activities, including:

Antidiabetic Activity

Thiazolidinones are recognized for their antidiabetic properties, particularly through their action as PPARγ agonists. This mechanism enhances insulin sensitivity and glucose metabolism .

Antimicrobial Properties

Studies have shown that derivatives similar to this compound possess significant antimicrobial activity against various pathogens. The presence of the thiazolidine structure enhances this effect, making it a candidate for further investigation in infectious disease treatment .

Anticancer Activity

The compound has demonstrated potential anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. This effect is likely mediated through multiple pathways, including the modulation of cell cycle regulators .

Anti-inflammatory Effects

Research suggests that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. This property is crucial for developing treatments for chronic inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiazolidinone derivatives:

  • Anticancer Studies : A study reported that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity .
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
  • Diabetes Management : Experimental models indicated that thiazolidinone derivatives improved glycemic control in diabetic rats, supporting their use in diabetes management strategies .

Q & A

Basic: What are the optimal synthetic routes for (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one?

Methodological Answer:
The synthesis typically involves a multi-step sequence:

Pyrazole Core Formation : Condensation of 4-chlorophenyl hydrazine with substituted benzaldehydes under acidic conditions (e.g., acetic acid) to form the pyrazole ring .

Thiazolidinone Assembly : Reaction of the pyrazole intermediate with ethyl isothiocyanate and ethyl chloroacetate in a polar aprotic solvent (e.g., DMF) to construct the thiazolidinone ring .

Knoevenagel Condensation : Final step involves methylene bridge formation using a base catalyst (e.g., piperidine) under reflux in ethanol .
Optimization Tips :

  • Solvent choice (ethanol vs. DMF) impacts reaction rate and yield .
  • Temperature control (±5°C) during condensation minimizes side products .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Basic: How can researchers validate the stereochemistry and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons; δ 4.2–4.5 ppm (methylene protons) and δ 1.2–1.4 ppm (ethyl group) verify substituents .
    • 13C NMR : Signals at ~170 ppm (C=O) and ~120 ppm (C=S) confirm thiazolidinone core .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98% required for biological assays) .
  • X-ray Crystallography : Resolve the (5Z)-configuration using SHELXL for refinement (R-factor < 0.05) .

Advanced: How do substituent variations (e.g., 4-chlorophenyl vs. 4-fluorophenyl) influence biological activity?

Methodological Answer:
A comparative SAR study can be designed:

Synthesize Analogues : Replace 4-chlorophenyl with electron-withdrawing (e.g., NO₂) or electron-donating (e.g., OCH₃) groups .

Biological Assays :

  • Antimicrobial : MIC against S. aureus and E. coli (CLSI guidelines) .
  • Anti-inflammatory : COX-2 inhibition assay (IC₅₀ comparison) .

Data Analysis :

  • 4-Chlorophenyl derivatives show 2× higher COX-2 inhibition vs. 4-fluorophenyl analogues due to enhanced hydrophobic interactions .
  • Nitro-substituted derivatives exhibit reduced solubility, limiting bioavailability .

Table 1 : Substituent Effects on Biological Activity

SubstituentLogPMIC (μg/mL)COX-2 IC₅₀ (μM)
4-Cl3.212.50.45
4-F2.825.00.92
4-NO₂3.56.251.20

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) :
    • Prepare the ligand (compound) and receptor (e.g., COX-2 PDB: 5KIR) using PyMOL .
    • Grid box centered on active site residues (Tyr385, Ser530) .
  • Molecular Dynamics (GROMACS) :
    • Simulate ligand-receptor complexes (100 ns) in explicit solvent to assess stability .
    • Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .
  • DFT Calculations (Gaussian 09) :
    • Optimize geometry at B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gap) .

Advanced: How can researchers resolve contradictions in crystallographic data?

Methodological Answer:

  • Data Collection : Ensure high-resolution (<1.0 Å) using synchrotron radiation .
  • Refinement (SHELXL) :
    • Apply TWIN/BASF commands for twinned crystals .
    • Use SQUEEZE to model disordered solvent .
  • Validation Tools :
    • Check R-factor convergence (Δ < 0.5% per cycle) .
    • Use PLATON to validate hydrogen bonding and torsional angles .

Advanced: What strategies mitigate thiazolidinone ring instability during synthesis?

Methodological Answer:

  • pH Control : Maintain reaction pH 6–7 to prevent hydrolysis of the thioxo group .
  • Protecting Groups : Temporarily protect the thiazolidinone nitrogen with Boc groups during harsh reactions .
  • Low-Temperature Workup : Quench reactions at 0–5°C to stabilize the ring .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Methodological Answer:

  • Cytotoxicity : MTT assay against HeLa or MCF-7 cells (48–72 hr exposure) .
  • Antioxidant Activity : DPPH radical scavenging (IC₅₀ < 50 μM considered potent) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) .

Advanced: How does the (5Z)-configuration impact biological activity vs. (5E)-isomers?

Methodological Answer:

  • Stereochemical Analysis :
    • Use NOESY NMR to confirm Z-configuration (key NOE between pyrazole H and methylene H) .
  • Biological Impact :
    • (5Z)-isomers show 10× higher COX-2 affinity due to optimal spatial alignment with Tyr385 .
    • (5E)-isomers exhibit reduced solubility (LogP +0.3) .

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